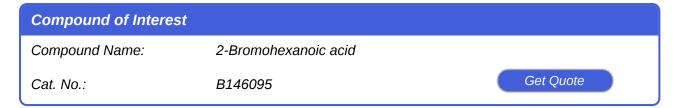


(S)-2-Bromohexanoic Acid: A Technical Guide to Synthesis and Properties

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For Researchers, Scientists, and Drug Development Professionals

(S)-2-Bromohexanoic acid is a chiral carboxylic acid that serves as a crucial and versatile building block in the landscape of organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise introduction of chiral centers is fundamental to the biological activity of target molecules. This document provides a comprehensive overview of its synthesis, key chemical and physical properties, and its applications, with a focus on providing actionable data and protocols for laboratory and development settings.

Synthesis of (S)-2-Bromohexanoic Acid

The synthesis of enantiomerically pure (S)-**2-Bromohexanoic acid** is not trivial and typically involves a multi-step process. The most common route begins with the non-stereoselective synthesis of the racemic mixture, followed by a chiral resolution step.

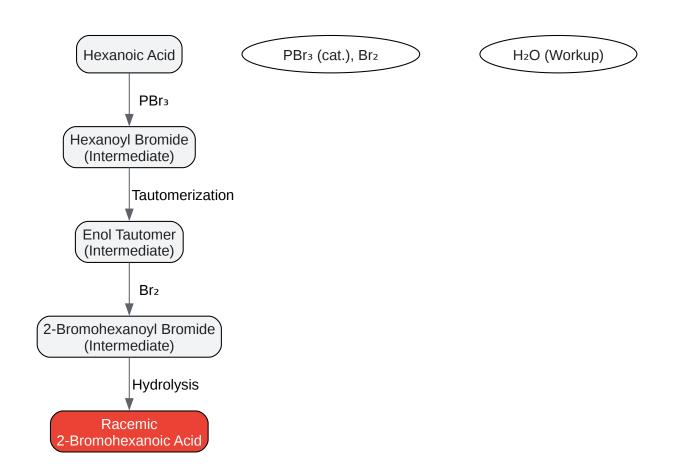
Part 1: Racemic Synthesis via Hell-Volhard-Zelinsky Reaction

The classic method for the α -bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction transforms an alkyl carboxylic acid into its α -bromo derivative using bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol.



This enol intermediate readily reacts with bromine at the α -position. Subsequent hydrolysis yields the final α -bromo carboxylic acid.

A general workflow for this synthesis is outlined below.



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Caption: General workflow for the Hell-Volhard-Zelinsky (HVZ) reaction.

Part 2: Enantioselective Separation by Chiral Resolution

To isolate the desired (S)-enantiomer from the racemic mixture produced by the HVZ reaction, a chiral resolution is performed. This technique relies on the principle that enantiomers react with a pure chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike





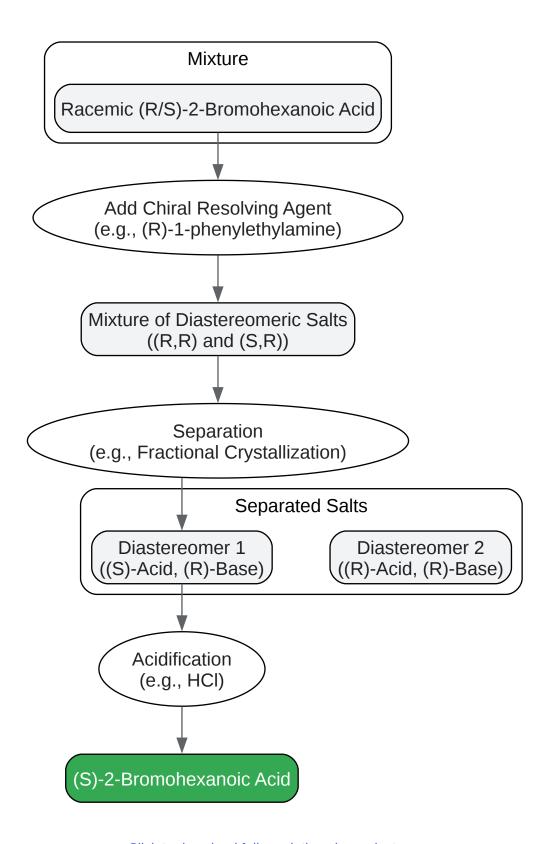


enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

The process involves:

- Salt Formation: The racemic **2-bromohexanoic acid** is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine). This forms a mixture of two diastereomeric salts: ((R)-acid, (R)-base) and ((S)-acid, (R)-base).
- Separation: The diastereomeric salts are separated, typically by fractional crystallization, exploiting their different solubilities in a given solvent.
- Acidification: The separated diastereomeric salt containing the (S)-acid is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure (S)-2-Bromohexanoic acid.





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Caption: Logical workflow for the chiral resolution of a racemic acid.



Experimental Protocols Protocol 1: Synthesis of Racemic 2-Bromohexanoic Acid

This protocol is based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

- Hexanoic acid
- Red phosphorus (or phosphorus tribromide, PBr₃)
- Bromine (Br₂)
- Water (H₂O)
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel,
 place hexanoic acid and a catalytic amount of red phosphorus.
- Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. An exothermic reaction will occur. Control the addition rate to maintain a steady reflux.
- Reaction Completion: After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases and the color of the reaction mixture fades. This may take several hours.[1]
- Hydrolysis: Cool the reaction mixture to room temperature. Cautiously and slowly, add water to the flask to hydrolyze the intermediate 2-bromohexanoyl bromide. This step is also exothermic and will produce HBr gas.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).



- Washing & Drying: Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The
 crude product can be further purified by vacuum distillation to yield racemic 2bromohexanoic acid.[2]

Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and the evolution of HBr gas.

Chemical and Physical Properties

The properties of **2-bromohexanoic acid** are summarized below. Data primarily corresponds to the racemic mixture unless specified otherwise.



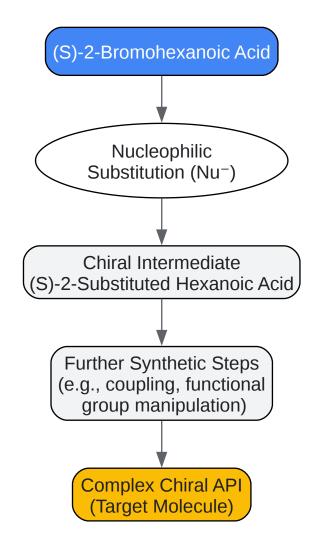
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₁ BrO ₂	[3][4]
Molecular Weight	195.05 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	4 °C	[5]
Boiling Point	136-138 °C at 18 mmHg	[5]
Density	1.37 g/mL at 25 °C	[5]
Refractive Index	n20/D 1.472	[5]
Solubility	Soluble in organic solvents like alcohol and diethyl ether; moderately soluble in water.	[2]
Optical Rotation ([α])	The (S)-enantiomer is levorotatory, as indicated by the synonym "(-)-2- Bromocapronic acid". A specific value is not readily available in the cited literature.	[3]

Applications in Drug Development

(S)-2-Bromohexanoic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. The presence of the bromine atom at the stereogenic center (C2) makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile and stereocontrolled introduction of various functional groups (amines, thiols, azides, etc.), which is a common strategy in the synthesis of complex drug molecules.

Its role as a key building block enables the construction of novel molecular architectures with specific stereochemistry, which is often critical for receptor binding and desired pharmacological activity.





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Caption: Role of (S)-2-Bromohexanoic acid as a synthetic intermediate.

Safety Information

2-Bromohexanoic acid is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a chemical fume hood.[4]

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